5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine - 723286-87-1

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Catalog Number: EVT-424045
CAS Number: 723286-87-1
Molecular Formula: C7H9F3N4
Molecular Weight: 206.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic organic compound. It belongs to the class of triazolopyrazines, characterized by a pyrazine ring fused with a triazole ring. While its specific biological activity is not extensively explored in the provided literature, it serves as a key structural motif and a crucial intermediate in the synthesis of Sitagliptin, a drug used for the treatment of type 2 diabetes. [, , ]

Synthesis Analysis
  • From ethyl trifluoroacetate: This multi-step synthesis starts with ethyl trifluoroacetate reacting with hydrazine hydrate, followed by chloroacetylation and cyclization using phosphorus oxychloride. This intermediate is further reacted with ethylenediamine and subjected to dehydration and recyclization under acidic conditions to yield the final compound. [, ]
  • From 2-chloropyrazine: This approach involves reacting 2-chloropyrazine with hydrazine, followed by trifluoroacetylation, cyclization, hydrogenation, and condensation with appropriate reagents. []
Mechanism of Action

The provided literature does not delve into the specific mechanism of action for 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. Its significance lies in its role as a precursor in the synthesis of Sitagliptin, which exerts its therapeutic effect by inhibiting dipeptidyl peptidase-4 (DPP-4). []

Applications

The primary application of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine lies in its role as a key intermediate in the synthesis of Sitagliptin, an antidiabetic drug. [, , ] It forms the core structure upon which further modifications are made to arrive at the final drug molecule.

Compound Description: Sitagliptin, chemically known as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a widely prescribed antidiabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , , , ] It helps regulate blood sugar levels in individuals with type 2 diabetes.

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP)

Compound Description: NTTP is identified as a potential genotoxic impurity in the synthesis of Sitagliptin. [, , ] Its presence in the active pharmaceutical ingredient is strictly controlled due to potential health risks.

3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin

Compound Description: These two compounds are identified as United States Pharmacopeia impurities of Sitagliptin. [] They are typically formed as by-products during Sitagliptin synthesis.

3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives

Compound Description: This class of compounds was synthesized from 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride and various isocyanates. [] These derivatives demonstrated promising anti-cancer activities in studies against human colon cancer cell lines (HCT-116 and HT-29).

Properties

CAS Number

723286-87-1

Product Name

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C7H9F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h4,11H,2-3H2,1H3

InChI Key

NRTQEVNRFKHHCG-UHFFFAOYSA-N

SMILES

CC1CNCC2=NN=C(N12)C(F)(F)F

Canonical SMILES

CC1CNCC2=NN=C(N12)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.